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Abstract
Endocrine therapy is the cornerstone of treatment for estrogen receptor-positive (ER+) breast

cancer, which constitutes the majority of breast cancer diagnoses.[1] However, the

development of endocrine resistance, either de novo or acquired, presents a significant clinical

challenge.[1][2] This resistance is often driven by mechanisms such as activating mutations in

the estrogen receptor gene (ESR1) or the upregulation of alternative signaling pathways like

PI3K/AKT/mTOR and CDK4/6-Cyclin D.[3][4][5] Lsz-102 is a potent, orally bioavailable,

investigational selective estrogen receptor degrader (SERD) designed to overcome these

resistance mechanisms.[1][6][7][8] Unlike selective estrogen receptor modulators (SERMs) that

competitively inhibit estrogen binding, SERDs like Lsz-102 function by binding to the estrogen

receptor and inducing its proteasome-mediated degradation.[9][10][11] This action effectively

eliminates the receptor as a signaling molecule, offering a promising therapeutic strategy

against both wild-type and mutant ER-driven tumors.[10] This technical guide provides a

comprehensive overview of Lsz-102, summarizing its mechanism of action, preclinical data,

and clinical trial results, with a focus on its role in combating endocrine resistance.

Introduction to Lsz-102
Lsz-102 is a non-steroidal, orally administered small molecule belonging to the

benzothiophene class of compounds.[1][7] It was developed to address the limitations of

existing endocrine therapies, including the poor physicochemical properties and intramuscular
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administration of fulvestrant, the only currently approved SERD.[1][6][3] By achieving higher

systemic exposure, oral SERDs like Lsz-102 have the potential for more complete ER

degradation and greater clinical activity, particularly against tumors harboring ESR1 mutations.

[3][12][13]

Chemical Properties
Chemical Name: (E)-3-(4-((2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-6-

hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic Acid[8]

Molecular Formula: C₂₅H₁₇F₃O₄S[8][11][14]

Molecular Weight: 470.46 g/mol [8][11][14]

CAS Number: 2135600-76-7[8][11]

Mechanism of Action and Role in Endocrine
Resistance
Lsz-102's primary mechanism of action is the degradation of the estrogen receptor alpha

(ERα).[9] Upon administration, it binds to ERα, inducing a conformational change that leads to

the receptor's ubiquitination and subsequent degradation by the proteasome.[10] This prevents

ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer

cells.[9][11]

Endocrine resistance is a multifaceted problem. Key mechanisms include:

ESR1 Mutations: Ligand-binding domain mutations (e.g., Y537S, D538G) lead to

constitutive, estrogen-independent receptor activation.[3][5]

Pathway Crosstalk: Upregulation of growth factor receptor pathways (e.g., PI3K/AKT/mTOR,

MAPK) can phosphorylate and activate ERα or its co-regulators in a ligand-independent

manner.[2][4][5][15]

Cell Cycle Dysregulation: Decoupling of the cell cycle from ER signaling, often through the

cyclin D–CDK4/6–retinoblastoma protein pathway, allows for continued proliferation.[3][4]
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Lsz-102 directly counters these mechanisms by eliminating the ERα protein, the central node

of these signaling networks. Preclinical studies have demonstrated that Lsz-102 is effective

against both wild-type and Y537S mutant ERα.[10] Furthermore, it has shown synergistic

activity when combined with inhibitors of the CDK4/6 (ribociclib) and PI3K (alpelisib) pathways,

providing a strong rationale for combination therapies in resistant settings.[3][10][12][13]
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Caption: Mechanism of Lsz-102 and its role in overcoming endocrine resistance pathways.
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Quantitative Data Summary
The primary clinical evidence for Lsz-102 comes from the Phase I/Ib dose-escalation study

NCT02734615, which evaluated Lsz-102 as a monotherapy and in combination with the

CDK4/6 inhibitor ribociclib or the PI3Kα inhibitor alpelisib in heavily pretreated patients with

ER+ advanced breast cancer.[3][16][17]

Table 1: Clinical Efficacy of Lsz-102 (NCT02734615)

Treatment
Arm

N

Objective
Response
Rate (ORR)
(95% CI)

Clinical
Benefit
Rate (CBR)
(95% CI)

Median
Progressio
n-Free
Survival
(PFS) (95%
CI)

Reference(s
)

A: Lsz-102

Monotherapy
77-78

1.3% (0.0–

7.0)

7.8% (2.9–

16.2) to 9.1%

1.8 months

(1.7–2.0)

[3][7][12][13]

[17]

B: Lsz-102 +

Ribociclib
76-78

16.9% (9.3–

27.1)

35.1% (24.5–

46.8) to

35.5%

6.2 months

(4.4–6.4)

[3][7][12][13]

[17]

C: Lsz-102 +

Alpelisib
39-43

7.0% (1.5–

19.1)

20.9% (10.0–

36.0)

3.5 months

(1.8–5.5)

[3][7][13][17]

[18]

Note: CBR

and patient

numbers (N)

vary slightly

between

reported

interim and

final

analyses.

Table 2: Safety Profile - Dose-Limiting Toxicities (DLTs)
and Common Adverse Events (AEs)
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Treatment Arm
Dose-Limiting
Toxicities (DLTs)

Most Common
Adverse Events
(AEs)

Reference(s)

A: Lsz-102

Monotherapy
5% (4/77)

Gastrointestinal

(nausea, vomiting,

diarrhea)

[3][12][17][18]

B: Lsz-102 +

Ribociclib
3% (2/78)

Gastrointestinal,

Neutropenia, AST

abnormalities

[3][12][13][17][18]

C: Lsz-102 + Alpelisib 19% (8/43)

Gastrointestinal,

Hypoglycemia, Skin

rash

[3][12][13][17][18]

Table 3: Preclinical Activity of Lsz-102
Model System Finding Key Result Reference(s)

MCF-7 Cells (WT

ERα)
ERα Degradation

Induces proteasome-

mediated degradation
[10]

MCF-7 Cells (WT

ERα)
ERα Antagonism

Inhibits transcription of

ERα target genes
[10]

MCF-7 Cells (Y537S

Mutant ERα)

ERα Degradation &

Proliferation

More pronounced

degradation and less

severe shift in

proliferation inhibition

compared to

fulvestrant

[10]

MCF-7 Xenograft

Model
In Vivo Efficacy

Significant tumor

regression and

inhibition of ERα

regulated transcripts

[1][7][10]

MCF-7 Xenograft

Model (Y537S Mutant)
In Vivo Efficacy

Maintained activity,

whereas fulvestrant

activity was reduced

[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9401512/
https://www.mdedge.com/advanced-and-metastatic-breast-cancer/article/224747/breast-cancer/novel-serd-lsz102-shows-promise
https://aacrjournals.org/clincancerres/article-abstract/27/21/5760/671776
https://pubmed.ncbi.nlm.nih.gov/34433648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401512/
https://www.mdedge.com/advanced-and-metastatic-breast-cancer/article/224747/breast-cancer/novel-serd-lsz102-shows-promise
https://blogs.the-hospitalist.org/content/novel-serd-lsz102-shows-promise-pretreated-er-breast-cancer
https://aacrjournals.org/clincancerres/article-abstract/27/21/5760/671776
https://pubmed.ncbi.nlm.nih.gov/34433648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401512/
https://www.mdedge.com/advanced-and-metastatic-breast-cancer/article/224747/breast-cancer/novel-serd-lsz102-shows-promise
https://blogs.the-hospitalist.org/content/novel-serd-lsz102-shows-promise-pretreated-er-breast-cancer
https://aacrjournals.org/clincancerres/article-abstract/27/21/5760/671776
https://pubmed.ncbi.nlm.nih.gov/34433648/
https://www.benchchem.com/product/b608664?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/79/13_Supplement/922/637590/Abstract-922-Preclinical-anticancer-activity-of
https://aacrjournals.org/cancerres/article/79/13_Supplement/922/637590/Abstract-922-Preclinical-anticancer-activity-of
https://aacrjournals.org/cancerres/article/79/13_Supplement/922/637590/Abstract-922-Preclinical-anticancer-activity-of
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01682
https://www.mdpi.com/1422-0067/22/15/7812
https://aacrjournals.org/cancerres/article/79/13_Supplement/922/637590/Abstract-922-Preclinical-anticancer-activity-of
https://aacrjournals.org/cancerres/article/79/13_Supplement/922/637590/Abstract-922-Preclinical-anticancer-activity-of
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Phase I/Ib Clinical Trial (NCT02734615) Protocol

Study Design: An open-label, multinational, multicenter, first-in-human, dose-escalation

study.[3][17]

Patient Population: Adult patients with histologically confirmed advanced or metastatic

ER+/HER2- breast cancer who had progressed after endocrine therapy.[16][17] Prior

treatment with fulvestrant, CDK4/6 inhibitors, or chemotherapy was permitted.[12]

Treatment Arms & Dosing:

Arm A: Lsz-102 monotherapy, dose escalation from 200–900 mg once daily or 200–300

mg twice daily.[3][17][18]

Arm B: Lsz-102 (200–600 mg/day) in combination with ribociclib (300–600 mg/day).[3][17]

[18]

Arm C: Lsz-102 (300–450 mg/day) in combination with alpelisib (200–300 mg/day).[3][17]

[18]

Primary Endpoint: Frequency of dose-limiting toxicities (DLTs) during the first 28-day

treatment cycle.[3][17]

Secondary & Exploratory Endpoints: Characterization of safety and tolerability, anti-tumor

efficacy (per RECIST v1.1), pharmacokinetics (PK), and pharmacodynamic (PD) markers,

including ER reduction in on-treatment biopsies and analysis of circulating tumor DNA

(ctDNA).[3][13][16][17]

Experimental Workflow Diagram
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Caption: Simplified workflow for the NCT02734615 Phase I/Ib clinical trial.
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Preclinical In Vivo Xenograft Study Protocol
Model: MCF-7 human breast cancer xenograft model in mice.[1]

Hormone Supplementation: Mice were supplemented with estradiol to support the growth of

the ER-dependent tumors.[1]

Treatment Groups:

Vehicle control

Lsz-102 (administered orally)

Fulvestrant (administered subcutaneously, for comparison)[1]

Endpoints:

Tumor volume measurements over time to assess anti-tumor activity.[1]

Pharmacodynamic analysis of tumor tissue to measure ERα protein levels and inhibition of

ERα-regulated transcripts.[10]

Statistical Analysis: Analysis of variance (ANOVA) with post-hoc tests (e.g., Holm–Sidak) to

compare treatment groups against the vehicle control.[1]

Conclusion and Future Directions
Lsz-102 is a promising oral SERD that demonstrates the ability to effectively degrade the

estrogen receptor, showing activity in preclinical models of both endocrine-sensitive and

resistant breast cancer, including those with ESR1 mutations.[3][10] The first-in-human Phase

I/Ib study established its tolerability as a single agent and revealed a manageable safety profile

when combined with ribociclib and alpelisib.[3][17][18] Preliminary clinical activity was

observed, particularly in the Lsz-102 plus ribociclib combination arm, warranting further

investigation.[3]

The development of potent, oral SERDs like Lsz-102 represents a critical advancement in the

management of ER+ breast cancer. By directly targeting and eliminating the key driver of tumor

growth, these agents have the potential to overcome the primary mechanisms of resistance to
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traditional endocrine therapies. Future research will focus on optimizing combination strategies,

identifying biomarkers to predict response, and positioning these novel agents within the

evolving landscape of breast cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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